molecular formula C12H15ClN2O3 B8092203 5-Methoxy-D-tryptophan hydrochloride

5-Methoxy-D-tryptophan hydrochloride

Cat. No. B8092203
M. Wt: 270.71 g/mol
InChI Key: OFAWBFMECXZXLV-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-D-tryptophan hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O3 and its molecular weight is 270.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-D-tryptophan hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-D-tryptophan hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurological and Metabolic Diseases Role : 5-Methoxy-D-tryptophan, derived from tryptophan, plays a significant role in both neurological and metabolic diseases. The synthesis of this compound from tryptophan is a limiting step in the biosynthesis of serotonin and melatonin, which are critical neurotransmitters and hormones involved in various physiological processes including mood regulation, sleep, and appetite control (Maffei, 2020).

  • Serotonin Biosynthesis : Tryptophan hydroxylase, which converts tryptophan to 5-Hydroxytryptophan, is the rate-limiting enzyme in serotonin synthesis. This step is crucial in the brain's serotonin turnover and can be influenced by various factors such as food deprivation, stress, and specific drugs (Knott, Joseph, & Curzon, 1973).

  • Role in Lactation : Serotonin, synthesized from tryptophan, has been proposed as a feedback inhibitor of lactation in bovines. Tryptophan hydroxylase, essential for serotonin synthesis, is expressed in bovine mammary epithelial cells and is influenced by prolactin (Hernandez et al., 2008).

  • Anti-inflammatory and Vascular Protection : 5-Methoxytryptophan (5-MTP) is an endothelial factor with anti-inflammatory properties. It defends against inflammation and inflammation-mediated tissue damage and fibrosis. It also plays a role in controlling macrophage transmigration and activation (Wu et al., 2020).

  • Cancer Research : In cancer research, 5-Methoxytryptophan has been found to have tumor-suppressing activities. It's involved in a tryptophan-metabolic switch and inhibits cancer progression. This is particularly significant in the context of human fibroblasts and cancer cells (Chen et al., 2018).

  • Protein Research : Tryptophan analogs like 5-Hydroxytryptophan are used in protein research for studying protein-DNA and protein-protein complexes. They are incorporated into proteins and used as spectroscopic probes (Wong & Eftink, 1997).

  • Monitoring Tryptophan Metabolism in Immune Activation : Tryptophan metabolism is significant in chronic immune activation, affecting neurotransmitter synthesis and immune response. Monitoring its metabolism provides insights into immunodeficiency, anemia, and mood disorders associated with immune activation (Schröcksnadel et al., 2006).

properties

IUPAC Name

(2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16;/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16);1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAWBFMECXZXLV-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-D-tryptophan hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.